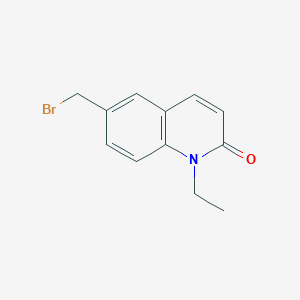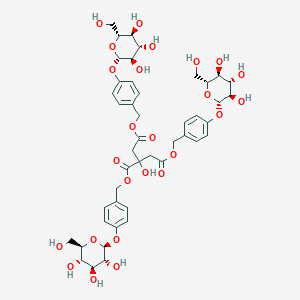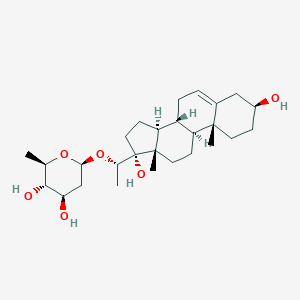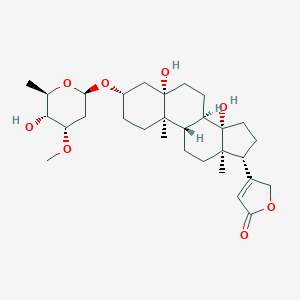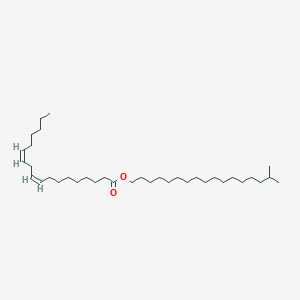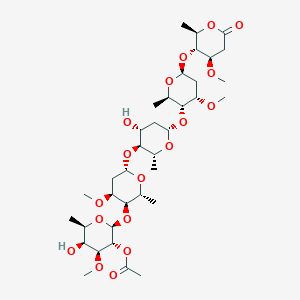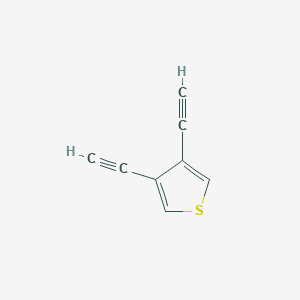
3,4-Diethynylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethynylthiophene (DET) is an organic compound with a molecular formula of C8H4S. It is a conjugated molecule that contains a thiophene ring with two ethynyl groups attached at the 3 and 4 positions. DET has been widely studied due to its unique electronic and optical properties, making it a promising material for various applications in the fields of electronics, optoelectronics, and organic semiconductors.
作用機序
The mechanism of action of 3,4-Diethynylthiophene is related to its unique electronic properties. 3,4-Diethynylthiophene is a conjugated molecule that can undergo pi-conjugation, which results in a delocalization of the electrons along the molecule. This delocalization leads to the formation of a stable pi-electron system, which is responsible for the molecule's electronic and optical properties.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 3,4-Diethynylthiophene. However, studies have shown that 3,4-Diethynylthiophene has potential as an anti-cancer agent. In one study, 3,4-Diethynylthiophene was found to inhibit the growth of human prostate cancer cells by inducing apoptosis.
実験室実験の利点と制限
3,4-Diethynylthiophene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique electronic and optical properties that make it a promising material for various applications. However, one limitation of 3,4-Diethynylthiophene is its low solubility in common solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 3,4-Diethynylthiophene. One potential area of research is the development of new synthesis methods for 3,4-Diethynylthiophene and its derivatives. Another area of research is the exploration of new applications for 3,4-Diethynylthiophene in electronic and optoelectronic devices. Additionally, research on the biochemical and physiological effects of 3,4-Diethynylthiophene could lead to the development of new anti-cancer agents. Overall, 3,4-Diethynylthiophene is a promising compound that has the potential to be used in a variety of fields, and further research is needed to fully explore its capabilities.
合成法
The synthesis of 3,4-Diethynylthiophene can be achieved through various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling. Among these methods, the Sonogashira coupling reaction is the most commonly used method for synthesizing 3,4-Diethynylthiophene. This reaction involves the coupling of a terminal alkyne and an aryl halide in the presence of a palladium catalyst and a base.
科学的研究の応用
3,4-Diethynylthiophene has been extensively studied for its potential applications in electronic and optoelectronic devices. It has been used as a building block for the synthesis of various conjugated polymers and small molecules, which have shown promising properties for use in organic field-effect transistors, solar cells, and light-emitting diodes.
特性
CAS番号 |
138354-60-6 |
|---|---|
製品名 |
3,4-Diethynylthiophene |
分子式 |
C8H4S |
分子量 |
132.18 g/mol |
IUPAC名 |
3,4-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-9-6-8(7)4-2/h1-2,5-6H |
InChIキー |
GPLGBVQMZPWOEX-UHFFFAOYSA-N |
SMILES |
C#CC1=CSC=C1C#C |
正規SMILES |
C#CC1=CSC=C1C#C |
同義語 |
Thiophene, 3,4-diethynyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



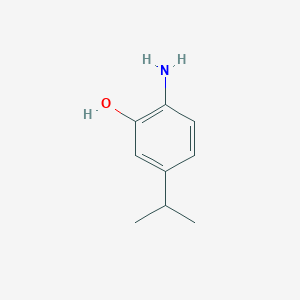
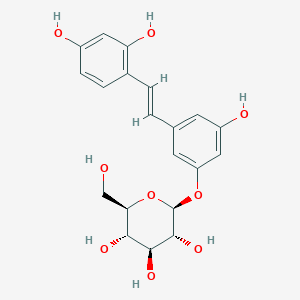
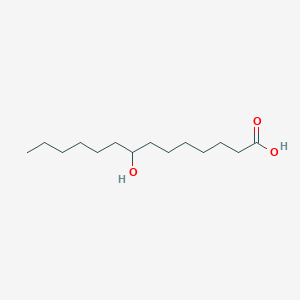
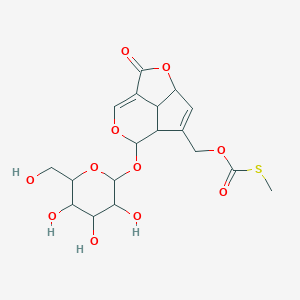
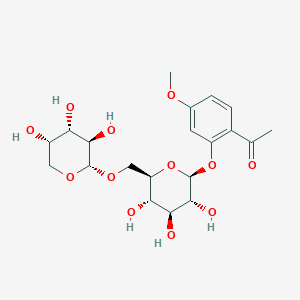

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
